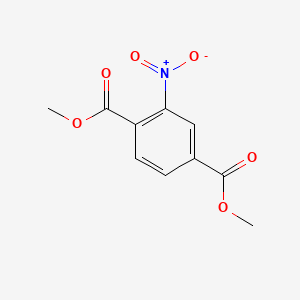

Dimethyl 2-nitroterephthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5056. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-nitrobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYWCKGMOYQZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022223 | |

| Record name | Dimethyl nitroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5292-45-5 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl nitroterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-nitroterephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl nitroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-nitroterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL NITROTEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QLU09DZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl 2-Nitroterephthalate (CAS 5292-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-nitroterephthalate, with the CAS registry number 5292-45-5, is a nitro-substituted aromatic ester.[1] It is a derivative of dimethyl terephthalate featuring a nitro group on the benzene ring, a structural feature that imparts unique reactivity and makes it a valuable intermediate in various synthetic pathways.[1] While its primary industrial application lies in the synthesis of pigments and dyes, its molecular architecture holds significant potential for exploration in medicinal chemistry and materials science.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to researchers in the field of drug development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is typically a bright yellow or off-white crystalline powder.[2][4][5]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 5292-45-5 | [1][2][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₀H₉NO₆ | [2][3][5][9][11][13] |

| Molecular Weight | 239.18 g/mol | [2][3][4][5][8][9][11][13][14] |

| Appearance | Bright yellow or white to very pale yellow crystalline powder | [2][4][5] |

| Melting Point | 73-76 °C | [2][5][8][11][15][16] |

| Boiling Point | 353.2 ± 22.0 °C at 760 mmHg | [2][15] |

| Density | Approximately 1.4 ± 0.1 g/cm³ | [2][5][15][16] |

| Flash Point | 160.2 ± 24.3 °C | [2] |

| Water Solubility | Insoluble | [5][11][15][16] |

| Purity (Typical) | ≥98.5% | [2][4] |

Synthesis and Reactivity

The primary synthetic route to this compound is through the nitration of Dimethyl terephthalate.[13] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis and provides a reliable method for the production of this key intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established nitration methodologies.[13]

Materials:

-

Dimethyl terephthalate

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Ice

-

5% aqueous sodium hydroxide solution

-

Ethanol

-

Deionized water

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid and cool the flask in an ice bath to maintain a temperature of 10-15°C.[13]

-

Slowly add fuming nitric acid dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 20°C.

-

After the addition of nitric acid is complete, add Dimethyl terephthalate portion-wise to the reaction mixture, maintaining the temperature between 10 and 15°C.[13]

-

Continue stirring the reaction mixture at 15-20°C for approximately 30 minutes.[13]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[13]

-

Upon completion, slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the crude product.

-

Filter the resulting solid and wash the filter cake with a 5% aqueous sodium hydroxide solution until the filtrate is neutral, followed by washing with deionized water.[13]

-

For purification, suspend the crude product in water and then recrystallize from ethanol.[13] Heat the mixture to 50-55°C to dissolve the solid completely, then slowly cool to below 5°C to facilitate the precipitation of pure this compound.[13]

-

Filter the purified product and dry under vacuum.

Key Reactivity

The chemical behavior of this compound is dominated by the presence of the nitro group and the two methyl ester functionalities.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-amino-dimethyl-terephthalate), which is a crucial transformation for introducing further diversity.[3] This amino derivative serves as a valuable precursor for the synthesis of dyes and potentially bioactive heterocyclic compounds.[3] Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C), or iron in acidic media.

-

Hydrolysis of the Ester Groups: The methyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid (2-nitroterephthalic acid). This transformation allows for the subsequent formation of amides, esters with different alcohol moieties, or metal-organic frameworks (MOFs).

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and ester groups activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common than reactions involving the functional groups themselves.

Caption: Synthesis and primary reaction pathways of this compound.

Applications in Research and Development

Established Industrial Use: A Precursor for Pigments and Dyes

The most significant industrial application of this compound is as a key intermediate in the synthesis of Pigment Yellow 155.[2] This high-performance pigment is valued for its vibrant color, durability, and stability, finding use in paints, coatings, and plastics.[2] The synthesis involves the reduction of the nitro group to an amine, followed by diazotization and coupling reactions.

Relevance and Potential in Drug Development

While not a therapeutic agent itself, the structural motifs within this compound—the nitroaromatic system and the terephthalate backbone—are of considerable interest in medicinal chemistry.

-

The Role of Nitroaromatic Compounds in Medicine: Nitroaromatic compounds represent an important class of therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] The nitro group is often a critical pharmacophore, and its bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, can lead to the formation of cytotoxic reactive nitrogen species.[13] This mechanism of action is a cornerstone of the therapeutic efficacy of many nitroaromatic drugs.[2][13]

-

Causality in Experimental Design: When considering this compound as a starting material for drug discovery, the inherent bioactivity of the nitroaromatic core is a key consideration. The electron-withdrawing properties of the nitro group significantly influence the molecule's electronic profile and its potential interactions with biological targets.[2]

-

-

Terephthalic Acid Derivatives in Pharmacology: The terephthalic acid scaffold is present in various materials and compounds with pharmaceutical applications. For instance, terephthalic acid is a raw material for certain drugs and is a common component in the synthesis of metal-organic frameworks (MOFs).[7][15] These MOFs are being extensively investigated as novel drug delivery systems due to their high porosity and tunable properties. The dicarboxylate functionality of the terephthalate moiety is ideal for coordinating with metal ions to form these structured materials.

Caption: Potential pathways for utilizing this compound in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. It is classified as a warning-level hazard, with the potential to cause skin and serious eye irritation, as well as respiratory irritation.[4][14]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][14]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][9]

-

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthetic routes. While its primary role has been in the pigment industry, its constituent structural motifs—the nitroaromatic ring and the terephthalate core—are of significant interest to the drug development community. The reactivity of the nitro and ester groups provides a platform for the synthesis of a diverse range of molecules. For researchers and scientists, this compound represents a readily available starting material for exploring novel bioactive compounds and advanced drug delivery systems, bridging the gap between industrial chemistry and pharmaceutical innovation.

References

- Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 5292-45-5. (n.d.). Sigma-Aldrich.

- This compound (Cas 5292-45-5). (n.d.). Parchem.

- Dimethyl nitroterephthalate | 5292-45-5. (n.d.). ChemicalBook.

- 2–Nitro Dimethyl Terephthalate/NDMT | CAS No.5292-45-5. (n.d.). Sarna Chemicals.

- This compound | 5292-45-5. (n.d.). Sigma-Aldrich.

- 2 Nitro Di Methly Terphthalate Supplier. (n.d.). abhishekchemical.

- Dimethyl nitroterephthalate CAS#: 5292-45-5. (n.d.). ChemicalBook.

- This compound. (n.d.). India Fine Chemicals.

- Dimethyl nitroterephthalate | C10H9NO6 | CID 21364. (n.d.). PubChem - NIH.

- CN104072403A - Method for preparing compound UNC1215. (n.d.). Google Patents.

- 5292-45-5 CAS MSDS (Dimethyl nitroterephthalate) Melting Point. (n.d.). ChemicalBook.

- This compound. (2008). PMC - NIH.

- 5292-45-5|Dimethyl nitroterephthalate. (n.d.). Shanghai Canbi Pharma Ltd.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- Dimethyl nitroterephthalate CAS#: 5292-45-5. (n.d.). ChemWhat.

- SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.

- 5292-45-5|this compound|BLD Pharm. (n.d.). BLD Pharm.

- This compound , 98% , 5292-45-5. (n.d.). CookeChem.

- This compound (1 x 5 g). (n.d.). Reagentia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Dimethyl 2-nitroterephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 5. pharmasources.com [pharmasources.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 8. chemwhat.com [chemwhat.com]

- 9. Dimethyl nitroterephthalate | C10H9NO6 | CID 21364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. svedbergopen.com [svedbergopen.com]

- 11. researchgate.net [researchgate.net]

- 12. valcogroup-valves.com [valcogroup-valves.com]

- 13. Organic Synthesis of Bioactive Molecules – Koide Group [koidelab.chem.pitt.edu]

- 14. Terephthalic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. mdpi.com [mdpi.com]

- 16. sciforum.net [sciforum.net]

An In-depth Technical Guide to Dimethyl 2-nitroterephthalate: Properties, Synthesis, and Applications

Abstract

Dimethyl 2-nitroterephthalate (DMNT), a prominent member of the nitroaromatic compound family, serves as a critical intermediate in the synthesis of fine chemicals, pigments, and complex organic molecules. This technical guide provides an in-depth exploration of its core physical and chemical characteristics, detailed protocols for its synthesis and subsequent chemical transformations, and an analysis of its relevance in industrial and research settings, particularly for professionals in drug development. By elucidating the causal relationships behind its reactivity and analytical behavior, this document aims to equip researchers and scientists with the foundational knowledge required for the effective utilization and manipulation of this versatile chemical scaffold.

Introduction: The Molecular Architecture and Significance

This compound, systematically named dimethyl 2-nitrobenzene-1,4-dicarboxylate, is an organic compound distinguished by a benzene ring functionalized with two methyl ester groups at positions 1 and 4, and a nitro group at position 2.[1][2] This specific arrangement of electron-withdrawing groups (the nitro and ester functionalities) on the aromatic core dictates its chemical reactivity, physical properties, and spectroscopic signature.

Primarily recognized as a bright yellow or white crystalline powder, DMNT is a key precursor in various synthetic pathways.[3] Its most notable industrial application is in the production of Pigment Yellow 155, a high-performance pigment used in plastics and coatings. However, its utility extends into the realm of medicinal chemistry and drug discovery, where the nitroterephthalate scaffold serves as a versatile building block for more complex, biologically active molecules. The selective reduction of the nitro group to an amine is a pivotal transformation that opens up a vast chemical space for derivatization, enabling the synthesis of diverse compound libraries for screening and development.[1][4] This guide will delve into the essential technical details that underpin these applications.

Physicochemical Characteristics

A comprehensive understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental design. The key properties of this compound are summarized below.

Structural and General Properties

| Property | Value | Source(s) |

| CAS Number | 5292-45-5 | [2] |

| Molecular Formula | C₁₀H₉NO₆ | [2] |

| Molecular Weight | 239.18 g/mol | [2] |

| IUPAC Name | dimethyl 2-nitrobenzene-1,4-dicarboxylate | [2] |

| Appearance | Bright yellow or white crystalline powder | [3] |

| Odor | Odorless | [5] |

Thermal and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 73-76 °C | [3][6] |

| Boiling Point | 353.2 ± 22.0 °C at 760 mmHg (estimated) | |

| Density | ~1.4 ± 0.1 g/cm³ | |

| Flash Point | 160.2 ± 24.3 °C | |

| Water Solubility | Insoluble | [3] |

Solubility Profile

Synthesis and Purification

The primary route to this compound is through the electrophilic aromatic substitution (nitration) of its precursor, Dimethyl terephthalate. This reaction is a cornerstone of industrial organic synthesis, valued for its high yield and efficiency.

Synthesis Workflow: Nitration of Dimethyl Terephthalate

The diagram below outlines the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established laboratory and patent literature.[1][7] The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize this compound from Dimethyl terephthalate via nitration.

Materials:

-

Dimethyl terephthalate (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Ethanol

-

Ice

Procedure:

-

Preparation of Nitrating Mixture: In a four-necked flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 10-15 °C.

-

Expert Insight: Pre-cooling the sulfuric acid is critical. The subsequent addition of nitric acid is exothermic, and maintaining a low temperature prevents the formation of unwanted byproducts and ensures reaction control.

-

-

Addition of Nitric Acid: Slowly add fuming nitric acid dropwise to the cooled sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 20 °C. This in-situ generation of the nitronium ion (NO₂⁺) is the key to the electrophilic substitution.

-

Addition of Substrate: Once the nitrating mixture is prepared and cooled, add solid Dimethyl terephthalate portion-wise, maintaining the reaction temperature between 10-15 °C.

-

Reaction Monitoring: Stir the reaction mixture at 15-20 °C for approximately 30-60 minutes. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[1][7]

-

Expert Insight: TLC is a rapid and effective way to determine reaction completion. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting material, will have a lower Rf value.

-

-

Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of stirred ice water. A white or pale-yellow solid will precipitate.

-

Causality: DMNT is insoluble in water. Pouring the acidic reaction mixture into water precipitates the product while keeping inorganic salts dissolved. Using ice water helps to dissipate the heat generated from the acid dilution.

-

-

Isolation and Neutralization: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a saturated solution of sodium bicarbonate until the filtrate is neutral (pH ~7-8), and then again with deionized water.

-

Causality: The washing steps are crucial to remove residual sulfuric and nitric acids, which could interfere with downstream reactions or degrade the product over time.

-

-

Purification by Recrystallization: Transfer the crude solid to a flask and add ethanol. Heat the mixture to 50-55 °C to dissolve the solid completely. Slowly cool the solution to below 5 °C to allow for the formation of pure crystals.[7]

-

Final Product: Collect the purified crystals by vacuum filtration and dry them under vacuum at ~60 °C to yield pure this compound.[7] Purity is typically assessed at >99% by GC or HPLC.[7]

Chemical Reactivity and Transformations

The chemical utility of this compound stems from the reactivity of its functional groups. The nitro group can be reduced, and the ester groups can be hydrolyzed, providing pathways to a variety of derivatives.

Reduction of the Nitro Group

The most significant reaction of DMNT in the context of drug development and fine chemical synthesis is the reduction of the nitro group to a primary amine, yielding Dimethyl 2-aminoterephthalate. This transformation is a gateway to a multitude of further reactions, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1]

Sources

- 1. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl nitroterephthalate CAS#: 5292-45-5 [m.chemicalbook.com]

- 4. CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation - Google Patents [patents.google.com]

- 5. Dimethyl 2-nitroterephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound , 98% , 5292-45-5 - CookeChem [cookechem.com]

- 7. Dimethyl nitroterephthalate | 5292-45-5 [chemicalbook.com]

- 8. 1,4-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

solubility of Dimethyl 2-nitroterephthalate in organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl 2-Nitroterephthalate in Organic Solvents

Introduction

This compound (CAS No: 5292-45-5), a specialized aromatic compound with the molecular formula C₁₀H₉NO₆, is a critical intermediate in various industrial syntheses.[1][2][3] Notably, it serves as a precursor in the manufacturing of high-performance pigments, such as Pigment Yellow 155, where the purity and handling of the intermediate are paramount.[1] A thorough understanding of its solubility characteristics in organic solvents is fundamental for optimizing reaction conditions, developing efficient purification protocols like recrystallization, and formulating solutions for downstream applications.

This technical guide offers a comprehensive exploration of the solubility of this compound. We will delve into its physicochemical properties, the thermodynamic principles governing its dissolution, a qualitative solubility profile, and a detailed, field-proven protocol for its experimental determination. This document is designed for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid at room temperature, appearing as a bright yellow or white crystalline powder.[1][2][4] Its structure features a central benzene ring substituted with two methyl ester groups and one nitro group. This combination imparts a degree of polarity due to the ester and nitro functionalities, while the aromatic ring contributes nonpolar characteristics. This dual nature dictates its interaction with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5292-45-5 | [1][2] |

| Molecular Formula | C₁₀H₉NO₆ | [1][2][3] |

| Molecular Weight | 239.18 g/mol | [1][2][3] |

| Appearance | Bright yellow or white crystalline powder | [1][2][4] |

| Melting Point | 73-76 °C | [1][2][4][5][6][7] |

| Boiling Point | ~353.2 °C (at 760 mmHg) | [1][2][4] |

| Density | ~1.4 ± 0.1 g/cm³ | [1] |

| Water Solubility | Insoluble | [2][4][5][6] |

| LogP | 1.78 | [4][5] |

The reported insolubility in water is expected, given the compound's significant nonpolar aromatic core.[2][4][5][6] The LogP value of 1.78 further indicates a preference for lipophilic or organic environments over aqueous ones.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolving a solid solute in a liquid solvent can be understood as a cycle involving three energetic steps, as dictated by Hess's Law.[8]

-

Solute-Solute Interaction Breaking (ΔH₁) : Energy is required to overcome the crystal lattice forces holding the this compound molecules together. This step is always endothermic (ΔH₁ > 0).[8]

-

Solvent-Solvent Interaction Breaking (ΔH₂) : Energy is needed to create cavities within the solvent to accommodate the solute molecules. This also is an endothermic process (ΔH₂ > 0).[8]

-

Solute-Solvent Interaction Formation (ΔH₃) : Energy is released when the solute molecules interact with the solvent molecules. This is an exothermic step (ΔH₃ < 0).[8]

The overall enthalpy of solution (ΔHsoln) is the sum of these three steps: ΔHsoln = ΔH₁ + ΔH₂ + ΔH₃. The dissolution process can be either endothermic or exothermic, depending on the relative magnitudes of these enthalpy changes.[8] Spontaneity, however, is governed by the change in Gibbs free energy (ΔG), which also accounts for the change in entropy (ΔS).

Caption: Thermodynamic cycle for the dissolution of a solid solute.

Solubility Profile in Common Organic Solvents

Based on these principles, this compound is expected to exhibit the following solubility behavior:

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, N,N-Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar nitro and ester groups. |

| Chlorinated | Chloroform, Dichloromethane | High | Good balance of polarity to interact with the functional groups and nonpolar character to solvate the aromatic ring. |

| Esters | Ethyl Acetate | Moderate to High | Similar ester functionalities promote favorable interactions. |

| Aromatic | Toluene, Benzene | Moderate | Pi-stacking interactions between the solvent and solute aromatic rings can contribute to solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate (Increases with heat) | Hydrogen bonding capability of alcohols is less effective for the non-hydrogen-bond-donating solute. Solubility is expected to increase significantly with temperature.[13] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low / Insoluble | Lack of polarity in the solvent leads to poor interaction with the polar functional groups of the solute. |

Experimental Protocol: Isothermal Shake-Flask Method

For precise quantitative data, experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring the equilibrium solubility of a solid in a liquid.[14][15] It is a robust and self-validating system when performed correctly.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials & Equipment:

-

High-purity this compound (>98.5%)[1]

-

HPLC-grade or equivalent high-purity organic solvent

-

Analytical balance

-

Scintillation vials or sealed glass flasks

-

Thermostatically controlled shaking water bath or incubator

-

Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Protocol:

-

Preparation of Stock Standard (for HPLC/UV-Vis): a. Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration. b. Prepare a series of dilutions from the stock solution to create calibration standards.

-

Equilibration: a. Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Securely seal the vials to prevent solvent evaporation. c. Place the vials in the temperature-controlled shaker and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[14][15]

-

Sampling and Dilution: a. After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 30 minutes for the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately attach a syringe filter and dispense the solution into a pre-weighed vial or directly into a volumetric flask for dilution. This filtration step is critical to remove any microscopic undissolved particles. d. Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Quantification: a. Analyze the calibration standards and the diluted sample(s) using HPLC or UV-Vis spectrophotometry.[16][17] b. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration. c. Determine the concentration of the diluted sample from the calibration curve. d. Back-calculate the original concentration of the saturated solution, accounting for all dilution factors. This value represents the solubility at the experimental temperature.

Caption: Workflow for experimental solubility determination.

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature.[12][13] This is because the dissolution process is typically endothermic (ΔHsoln > 0). Quantifying solubility at various temperatures is crucial for applications like recrystallization, where the compound is dissolved in a hot solvent and precipitated upon cooling.

-

Solvent Properties: The choice of solvent is the most critical factor. A solvent's polarity, hydrogen bonding capacity, and molecular size determine its ability to effectively solvate the this compound molecule.

-

Purity: The purity of both the solute and the solvent is essential for obtaining accurate and reproducible solubility data.[14] Impurities can alter the solution's properties and lead to erroneous results.

Conclusion

This compound is a moderately polar aromatic compound with negligible solubility in water but good to high solubility in a range of common organic solvents, particularly polar aprotic and chlorinated solvents. Its solubility in alcohols is expected to be temperature-dependent. While theoretical principles provide a strong predictive framework, precise applications in synthesis and purification necessitate accurate, quantitative data obtained through rigorous experimental methods like the isothermal shake-flask technique. This guide provides the foundational knowledge and practical protocols for researchers to confidently work with and characterize the solubility of this important chemical intermediate.

References

- Vertex AI Search. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21364, Dimethyl nitroterephthalate. Retrieved January 11, 2026, from [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved January 11, 2026, from [Link]

-

ChemWhat. (n.d.). Dimethyl nitroterephthalate CAS#: 5292-45-5. Retrieved January 11, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 11, 2026, from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved January 11, 2026, from [Link]

- Etzweiler, F., Senn, E., & Schmidt, H. W. H. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(4), 655–658.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 11, 2026, from [Link]

-

Unknown. (2020). NITRO COMPOUNDS. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions | Request PDF. Retrieved January 11, 2026, from [Link]

-

Solubility of Things. (n.d.). Dimethyl terephthalate. Retrieved January 11, 2026, from [Link]

-

Sciencemadness.org. (n.d.). Determination of Aromatic Nitro Compounds. Retrieved January 11, 2026, from [Link]

-

TMP Chem. (2021, August 30). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 [Video]. YouTube. Retrieved from [Link]

-

Abhishek Chemical. (n.d.). 2 Nitro Di Methly Terphthalate Supplier. Retrieved January 11, 2026, from [Link]

- Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383.

-

Figshare. (2019). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). The study of solid-liquid equilibrium for dimethyl terephthalate (DMT) in several solvents from T = (298.15 to 330.15) K | Request PDF. Retrieved January 11, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Dimethyl nitroterephthalate | 5292-45-5 [chemicalbook.com]

- 3. Dimethyl nitroterephthalate | C10H9NO6 | CID 21364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5292-45-5 CAS MSDS (Dimethyl nitroterephthalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Dimethyl nitroterephthalate CAS#: 5292-45-5 [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. abhishekchemical.com [abhishekchemical.com]

- 8. youtube.com [youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. lkouniv.ac.in [lkouniv.ac.in]

- 11. Dimethyl terephthalate | 120-61-6 [chemicalbook.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Collection - Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. sciencemadness.org [sciencemadness.org]

Dimethyl 2-nitroterephthalate melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of Dimethyl 2-Nitroterephthalate

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No. 5292-45-5), a key intermediate in the synthesis of various industrial products, including pigments. Beyond a simple recitation of physical constants, this document delves into the experimental methodologies for their determination, the influence of purity on these properties, and the underlying scientific principles. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this compound's characteristics.

Introduction to this compound

This compound, with the chemical formula C₁₀H₉NO₆, is an organic compound that serves as a crucial building block in chemical synthesis.[1][2] Structurally, it is the dimethyl ester of 2-nitroterephthalic acid, featuring a nitro group (-NO₂) ortho to one of the two methoxycarbonyl groups on a benzene ring. This substitution pattern imparts specific chemical reactivity and physical properties that are leveraged in its industrial applications, most notably as an intermediate in the production of Pigment Yellow 155. The compound typically appears as a white to light yellow crystalline powder.[1][3]

Chemical Structure:

Core Physicochemical Properties

The melting and boiling points are critical parameters that define the physical state of a substance and are indicative of its purity. For this compound, these values are well-documented, though the boiling point is often an estimate due to the compound's thermal lability.

| Property | Value | Notes |

| Melting Point | 73-76 °C | This range is indicative of a technical grade product. Highly purified samples exhibit a narrower range.[1][2][3][5][6] |

| Boiling Point | ~381.83 °C | This is a rough estimate at atmospheric pressure; the compound may decompose at this temperature.[1][3][5][6] |

| Density | ~1.272 - 1.4 g/cm³ | [1][5] |

| Appearance | White to pale yellow crystalline powder | [1][3] |

| Solubility | Insoluble in water | [1][3] |

The Science Behind the Numbers: Melting and Boiling Points

Melting Point: A Barometer of Purity

The observed melting point range of 73-76 °C is a crucial piece of data for a chemist.[1][2][3][5][6] A pure crystalline solid typically melts over a very sharp range (less than 1 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depression of the melting point and a broadening of the melting range. Therefore, the 3-degree range suggests the presence of minor impurities in standard commercial batches. For applications requiring high purity, a final purification step, such as recrystallization, is necessary to achieve a sharper melting point. A purity of over 99% has been correlated with a melting point of 73.8 to 75.5°C.[1]

Boiling Point: An Estimation Under Constraints

The boiling point of approximately 381.83 °C is an extrapolated value and should be interpreted with caution.[1][3][5][6] High molecular weight organic compounds, especially those with functional groups like esters and nitro groups, often have high boiling points and are susceptible to thermal decomposition at or below their atmospheric boiling point. Experimental determination would require vacuum distillation to lower the boiling temperature and prevent degradation of the molecule.

Synthesis, Purification, and Impact on Physical Properties

Understanding the synthesis of this compound provides insight into the potential impurities that can affect its melting point. The common industrial synthesis involves the nitration of Dimethyl terephthalate using a mixture of concentrated nitric acid and sulfuric acid.[1][3][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Key impurities can include unreacted Dimethyl terephthalate or dinitrated byproducts. The washing and recrystallization steps are critical for removing these impurities and achieving a product with a sharp, well-defined melting point.[1]

Experimental Protocols

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a standard, self-validating method for determining the melting point range. The sharpness of the range provides an internal check on the sample's purity.

Objective: To accurately determine the melting point range of a solid sample.

Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula and watch glass

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by increasing the temperature quickly to find a rough range.

-

Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to about 15-20 °C below the expected melting point (e.g., heat to ~55 °C).

-

Controlled Heating: Decrease the heating rate to 1-2 °C per minute. A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Melting Point Determination Workflow Diagram

Caption: Step-by-step workflow for capillary melting point determination.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: Considered hazardous, often labeled with the Xi (Irritant) code.[3][5] It can cause skin, eye, and respiratory irritation.[4][8]

-

GHS Statements: May include H411 (Toxic to aquatic life with long-lasting effects).[1]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible substances.[1][3][5]

Conclusion

The melting point of this compound (73-76 °C) is a robust and experimentally verifiable parameter that serves as a primary indicator of its purity. In contrast, its estimated boiling point (~381.83 °C) reflects the practical limits of thermal analysis for a compound prone to decomposition. For professionals in research and manufacturing, a thorough understanding of these properties, the methodologies for their measurement, and the influence of synthetic and purification processes is essential for ensuring material quality, process consistency, and safety.

References

- Dimethyl 2-nitroterephthal

- Dimethyl nitroterephthal

- 5292-45-5 CAS MSDS (Dimethyl nitroterephthal

- Dimethyl nitroterephthal

- CN104072403A - Method for preparing compound UNC1215.

- SAFETY DATA SHEET - Dimethyl 2-nitroterephthal

- 2 Nitro Di Methly Terphthal

- Dimethyl 2-nitroterephthal

- Dimethyl nitroterephthal

- Dimethyl nitroterephthalate CAS#: 5292-45-5.

- Exploring this compound: Properties and Applic

Sources

- 1. Dimethyl nitroterephthalate | 5292-45-5 [chemicalbook.com]

- 2. abhishekchemical.com [abhishekchemical.com]

- 3. Dimethyl nitroterephthalate CAS#: 5292-45-5 [m.chemicalbook.com]

- 4. Dimethyl nitroterephthalate | C10H9NO6 | CID 21364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound , 98% , 5292-45-5 - CookeChem [cookechem.com]

- 6. 5292-45-5 CAS MSDS (Dimethyl nitroterephthalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Core Applications of Dimethyl 2-Nitroterephthalate in the Chemical Industry

Abstract

Dimethyl 2-nitroterephthalate (DNT), a nitro-substituted aromatic ester, stands as a pivotal yet often unheralded intermediate in the landscape of modern chemical synthesis.[1] While not typically an end-product, its strategic importance lies in its role as a versatile precursor to a range of high-value functional molecules. The presence of the nitro group, ortho to one of the two methyl ester functionalities, provides a reactive handle that is expertly exploited to introduce amino groups, thereby unlocking pathways to advanced materials, complex pharmaceuticals, and high-performance pigments. This guide elucidates the primary industrial transformations of this compound, providing technical insights, detailed experimental protocols, and the scientific rationale behind its key applications.

Physicochemical Characteristics

This compound is typically a bright yellow or white crystalline powder.[2] Its physical and chemical properties are critical to its handling, storage, and reactivity in industrial settings.

| Property | Value | Source |

| CAS Number | 5292-45-5 | |

| Molecular Formula | C₁₀H₉NO₆ | [3] |

| Molecular Weight | 239.18 g/mol | [3] |

| Appearance | Bright yellow crystalline powder | |

| Melting Point | 73-76 °C | [4] |

| Boiling Point | ~353.2 °C at 760 mmHg | |

| Density | ~1.4 g/cm³ | |

| Solubility | Insoluble in water | [5] |

Industrial Synthesis of this compound

The primary industrial route to this compound involves the regioselective nitration of its parent compound, Dimethyl terephthalate (DMT). DMT is a high-volume commodity chemical, itself a key monomer in the production of polyesters like polyethylene terephthalate (PET).[6][7] The synthesis leverages a mixture of nitric acid and sulfuric acid to introduce a single nitro group onto the aromatic ring.

The causality behind this choice of reagents is rooted in fundamental electrophilic aromatic substitution chemistry. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich benzene ring of DMT.

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of Dimethyl Terephthalate[3][9]

This protocol describes a laboratory-scale synthesis of this compound.

-

Reactor Preparation: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 927 g of 98% concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 10-15 °C using an ice bath.

-

Nitrating Mixture: Slowly add 201 g of 97.7% nitric acid dropwise to the sulfuric acid while maintaining the temperature between 10-15 °C.

-

Addition of Substrate: Once the nitrating mixture is prepared, add 300 g of Dimethyl terephthalate in portions, ensuring the reaction temperature does not exceed 15 °C.

-

Reaction: Stir the mixture at 10-15 °C for 30 minutes, then allow the temperature to rise to 15-20 °C and continue stirring for another 30 minutes.

-

Work-up: Pour the reaction mixture into 1000 mL of ice water with vigorous stirring. A white or yellow solid will precipitate.

-

Filtration and Washing: Filter the precipitate and wash the filter cake with a 5% aqueous sodium hydroxide solution until the filtrate is neutral, followed by washing with water.[2]

-

Purification: The crude product can be recrystallized from ethanol to yield a white crystalline product with a purity of >99%.[2]

Core Transformation: Reduction to Dimethyl 2-Aminoterephthalate

The most significant application of this compound is its function as a precursor to Dimethyl 2-aminoterephthalate.[8] The nitro group is an excellent electron-withdrawing group, but its conversion to an amino group—a versatile nucleophile and coordinating group—unlocks its true synthetic potential. This reduction is a cornerstone reaction, enabling the production of dyes, pharmaceuticals, and advanced materials.[9][8][10]

The preferred industrial method is catalytic hydrogenation, which offers high yields, high purity, and avoids the use of stoichiometric metal reductants, making it a greener and more atom-economical process.

Caption: Reduction of DNT to Dimethyl 2-aminoterephthalate.

Experimental Protocol: Catalytic Hydrogenation[11]

This protocol outlines a method for the production of Dimethyl 2-aminoterephthalate via catalytic hydrogenation.

-

Reactor Charging: Dissolve this compound in isopropanol and charge the solution into a hydrogenation reactor.

-

Catalyst Addition: Add a precious metal catalyst, such as Palladium on Carbon (Pd/C). The catalyst loading is typically 0.05% to 20% of the raw material weight.

-

Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure of 0.3-2.5 MPa. Heat the reaction mixture to 80-100 °C.

-

Reaction Monitoring: Maintain the reaction under these conditions until the consumption of hydrogen ceases, indicating the completion of the reaction. The raw material conversion rate typically reaches 100%.[10]

-

Product Isolation: Cool the reactor, vent the excess hydrogen, and filter the mixture to recover the catalyst.

-

Crystallization and Drying: The filtrate is cooled further to induce crystallization of the product. The resulting white powder is collected by centrifugation and dried to yield Dimethyl 2-aminoterephthalate with a purity of >99%.[10]

Key Downstream Applications

The synthesis of Dimethyl 2-aminoterephthalate from DNT is the gateway to several critical classes of chemical products.

A. Advanced Materials: Metal-Organic Frameworks (MOFs)

A major application for the amino-derivative of DNT is in the synthesis of 2-aminoterephthalic acid, a crucial organic linker for creating functionalized Metal-Organic Frameworks (MOFs).[11][12] MOFs are highly porous, crystalline materials with applications in gas storage (e.g., CO₂ capture), catalysis, and drug delivery.[12][13] The amino group on the linker molecule can enhance selective gas adsorption and serve as a site for post-synthetic modification.[14][15]

Caption: Workflow from DNT to an amino-functionalized MOF.

-

Precursor Solution: In a suitable vessel, dissolve 2-aminoterephthalic acid (the hydrolyzed product of Dimethyl 2-aminoterephthalate) and a metal salt such as zinc nitrate hexahydrate in a solvent like N,N-Dimethylformamide (DMF).

-

Microwave-Assisted Synthesis: Transfer the solution to a microwave synthesis reactor. Heat the mixture using microwave irradiation to a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 5-30 minutes). This method drastically reduces reaction times compared to conventional solvothermal synthesis.[13]

-

Isolation: After the reaction, cool the vessel to room temperature. The crystalline MOF product will have precipitated.

-

Washing: Decant the mother liquor and wash the product repeatedly with fresh DMF and then with a solvent like ethanol or chloroform to remove unreacted precursors and residual solvent.

-

Activation: Dry the final product under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent molecules from the pores, thereby activating the MOF for use.[13]

B. Pigments and Dyes

Historically and commercially, one of the most significant uses of this compound is as an intermediate in the synthesis of high-performance pigments, most notably Pigment Yellow 155. This pigment is valued for its vibrant color, durability, and stability, finding use in paints, coatings, and plastics. The synthetic pathway involves the conversion of DNT to its amino derivatives, which then serve as key building blocks that are diazotized and coupled to form the final complex azo pigment structure.[8]

C. Pharmaceutical and Specialty Chemical Synthesis

The dual functionality of the amino and diester groups in Dimethyl 2-aminoterephthalate makes it a valuable intermediate for drug development and specialty chemical production.[11][16][17] These functional groups allow for a wide range of subsequent chemical transformations. For example, a patented synthesis route for the compound UNC1215, a chemical probe, utilizes Dimethyl 2-aminoterephthalate as a key starting material.[9] The synthesis involves a sequence of reactions including a Buchwald-Hartwig amination, ester hydrolysis, and a final condensation reaction, showcasing the versatility of the intermediate derived from DNT.[9]

Conclusion

This compound serves as a critical linchpin in the chemical industry, bridging commodity feedstock with high-value, specialized products. Its primary utility is realized after its strategic transformation into amino-functionalized derivatives. This conversion unlocks synthetic pathways to three diverse and important classes of materials: the highly ordered, porous structures of Metal-Organic Frameworks; vibrant and durable industrial pigments; and complex, biologically active molecules for pharmaceutical research. The chemistry of this compound is a clear example of how a simple, functional group transformation—the reduction of a nitro group—can be a powerful enabler of innovation across multiple sectors of the chemical sciences.

References

- Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

McDonald, T. M., et al. (2012). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 41(1), 374-378. Retrieved from [Link]

- What are the properties, applications, and reactions of 2-aminoterephthalic acid?. (n.d.). FAQ.

- 2-AMINOTEREPHTHALIC ACID. (n.d.). CymitQuimica.

-

Khan, I., et al. (2019). One-Pot Synthesis of Heterobimetallic Metal-Organic Frameworks (MOFs) for Multifunctional Catalysis. Chemistry – A European Journal, 25(44), 10490-10498. Retrieved from [Link]

-

McDonald, T. M., et al. (2012). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Semantic Scholar. Retrieved from [Link]

-

Wang, L., et al. (2016). Copper-based metal–organic framework nanoparticles for sensitive fluorescence detection of ferric ions. Analytical Methods, 8(36), 6584-6588. Retrieved from [Link]

-

2-Aminoterephthalic Acid 99.9% | NH₂-BDC | MOF Linker. (n.d.). Alkemist. Retrieved from [Link]

-

Shkurenko, A., et al. (2019). Heteropolyacid-Functionalized Aluminum 2-Aminoterephthalate Metal-Organic Frameworks As Reactive Aldehyde Sorbents and Catalysts. ACS Applied Materials & Interfaces, 11(42), 38865-38875. Retrieved from [Link]

- Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminoterephthalic Acid MOFs. (n.d.). Benchchem.

-

2–Nitro Dimethyl Terephthalate/NDMT | CAS No.5292-45-5. (n.d.). Sarna Chemicals. Retrieved from [Link]

- CN104072403A - Method for preparing compound UNC1215. (2014). Google Patents.

- CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation. (2016). Google Patents.

-

Zou, P., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. Retrieved from [Link]

-

This compound price & availability. (n.d.). MOLBASE. Retrieved from [Link]

-

Dimethyl nitroterephthalate. (n.d.). PubChem. Retrieved from [Link]

-

Dimethyl nitroterephthalate CAS#: 5292-45-5. (n.d.). ChemWhat. Retrieved from [Link]

-

The synthesis of PET requires two steps. (n.d.). NPTEL Archive. Retrieved from [Link]

-

This compound (C10H9NO6). (n.d.). PubChemLite. Retrieved from [Link]

-

This compound. (n.d.). Pharos. Retrieved from [Link]

-

Stepanski, M. (2004). Improved DMT process. ResearchGate. Retrieved from [Link]

-

Dimethyl aminoterephthalate. (n.d.). PubChem. Retrieved from [Link]

-

Top 93 Dyes and Pigments papers published in 2001. (n.d.). SciSpace. Retrieved from [Link]

Sources

- 1. 2âNitro Dimethyl Terephthalate/NDMT | CAS No.5292-45-5 - Sarna Chemicals [sarnachemicals.com]

- 2. Dimethyl nitroterephthalate | 5292-45-5 [chemicalbook.com]

- 3. Dimethyl nitroterephthalate | C10H9NO6 | CID 21364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. Actylis - Dimethyl Terephthalate [solutions.actylis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dimethyl 2-nitroterephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]

- 10. CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. 2-Aminoterephthalic Acid 99.9% | NHâ-BDC | MOF Linker | Alkemist [alkemist.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CAS 10312-55-7: 2-AMINOTEREPHTHALIC ACID | CymitQuimica [cymitquimica.com]

- 17. 2-AMINOTEREPHTHALIC ACID | 10312-55-7 [chemicalbook.com]

The Strategic Role of Dimethyl 2-Nitroterephthalate: A Technical Guide for Advanced Chemical Synthesis

This guide provides an in-depth exploration of Dimethyl 2-nitroterephthalate (DMNT), a pivotal chemical intermediate. We will dissect its synthesis, core reactivity, and critical applications in the development of high-performance pigments, advanced materials, and pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this versatile compound.

Introduction: Understanding the Core Intermediate

This compound, with CAS Number 5292-45-5, is a specialized aromatic compound distinguished by a benzene ring functionalized with two methyl ester groups at positions 1 and 4, and a nitro group at position 2.[1][2] This specific arrangement of electron-withdrawing groups makes it a valuable and reactive building block in organic synthesis. It typically appears as a bright yellow or white crystalline powder.[1][3] Its primary utility stems not from its end-use properties, but from its function as a precursor to other, more complex molecules, most notably Dimethyl 2-aminoterephthalate.[4][5]

Molecular Structure of this compound:

Caption: Structure of this compound (DMNT).

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is paramount for its safe handling and effective use in synthesis. The key characteristics of DMNT are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5292-45-5 | [1][2] |

| Molecular Formula | C₁₀H₉NO₆ | [1][2] |

| Molecular Weight | 239.18 g/mol | [1][2] |

| Appearance | Bright yellow or white crystalline powder | [1][3] |

| Melting Point | 73-76 °C | [1][3][6] |

| Boiling Point | 353.2 ± 22.0 °C at 760 mmHg | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Flash Point | 160.2 ± 24.3 °C | [1] |

| Water Solubility | Insoluble | [4][6] |

| Purity (Assay) | ≥98.5% | [1][7] |

Safety and Handling: this compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][8] Standard laboratory personal protective equipment, including gloves, goggles, and a lab coat, should be worn during handling.[9][10] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[10] For detailed safety information, consult the Safety Data Sheet (SDS).[8][9][10]

Synthesis and Core Reactivity

The strategic value of DMNT lies in its straightforward synthesis and its predictable conversion into a key amine intermediate.

Synthesis of this compound

DMNT is typically synthesized via the electrophilic nitration of Dimethyl terephthalate (DMT).[3][6] The ester groups on the DMT ring are moderately deactivating, but direct the incoming nitro group to the ortho position.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nitration of Dimethyl Terephthalate [3]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (98%).

-

Cooling: Cool the sulfuric acid to 10-15 °C in an ice bath.

-

Nitrating Mixture: Slowly add fuming nitric acid dropwise to the cooled sulfuric acid, ensuring the temperature remains below 20 °C.

-

Substrate Addition: Once the nitrating mixture is prepared, add Dimethyl terephthalate portion-wise, maintaining the reaction temperature between 10-15 °C.

-

Reaction: Stir the mixture at 15-20 °C for approximately 30-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. A white or yellow solid will precipitate.

-

Isolation: Collect the precipitate by filtration. Wash the filter cake sequentially with water and a dilute solution of sodium bicarbonate or sodium hydroxide until the washings are neutral.[3]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

-

Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid. A yield of over 95% can be achieved with this method.[3]

Core Reactivity: Reduction to Dimethyl 2-aminoterephthalate

The most critical reaction of DMNT is the reduction of its nitro group to an amine, yielding Dimethyl 2-aminoterephthalate (DMAT). This transformation unlocks its utility as a precursor for a vast range of downstream products.

Caption: Reduction of DMNT to the key amine intermediate, DMAT.

Experimental Protocol: Reduction using Iron Powder [11]

-

Catalyst Slurry: To a flask containing a 1:1 ethanol/water solution, add ammonium chloride and iron powder. Heat the stirred mixture to reflux for 30 minutes.

-

Substrate Addition: Dissolve this compound in ethanol. Add this solution dropwise to the refluxing catalyst slurry.

-

Reaction: Maintain the reaction at reflux for 30-60 minutes after the addition is complete. Monitor for the disappearance of the starting material by TLC.

-

Isolation: Cool the reaction to room temperature and filter through celite to remove the iron salts.

-

Work-up: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous layer to 10 with a saturated sodium carbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield solid Dimethyl 2-aminoterephthalate. Yields for this method are typically very high, often around 99%.

An alternative, industrially scalable method involves catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) in a solvent such as isopropanol under hydrogen pressure.[5]

Applications as a Chemical Intermediate

The conversion of DMNT to DMAT is the gateway to its most significant industrial applications. The resulting primary amine and the two ester functionalities provide three points for further chemical modification.

Dyes and Pigments: The Synthesis of Pigment Yellow 155

DMAT is an essential precursor in the manufacture of high-performance azo pigments, most notably C.I. Pigment Yellow 155.[1] This pigment is valued for its brilliant greenish-yellow hue, excellent lightfastness, and thermal stability, making it suitable for demanding applications in automotive coatings, plastics, and industrial paints.

The synthesis involves a classic azo coupling reaction. First, the primary amine of DMAT is converted to a diazonium salt, which is then reacted with a coupling component.

Caption: Synthetic pathway from DMNT to Pigment Yellow 155.

The manufacturing method involves the diazotization of two molar equivalents of Dimethyl 2-aminoterephthalate, which are then coupled with one molar equivalent of N,N'-1,4-phenylenebis(3-oxobutanamide).[9] This process results in a large, symmetrical molecule responsible for the pigment's desirable properties.

Advanced Materials: Linkers for Metal-Organic Frameworks (MOFs)

The derivative of DMNT, 2-aminoterephthalic acid (H₂BDC-NH₂), serves as a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials with exceptionally high surface areas, making them promising candidates for gas storage, separation, and catalysis.

The synthesis of the MOF linker typically requires the hydrolysis of the methyl esters of DMAT to carboxylic acids. This resulting 2-aminoterephthalic acid is then reacted with metal salts (e.g., magnesium, cobalt, titanium) under solvothermal conditions to form the porous framework.[1][2][8] The presence of the amine group (-NH₂) within the MOF pore structure can introduce basic sites, enhancing properties like selective CO₂ adsorption.[1][2] Examples of MOFs built with this linker include Mg-ABDC, Co-ABDC, and NH₂-MIL-101.[1][2][8]

Pharmaceutical Synthesis: A Case Study of UNC1215

Pharmaceutical intermediates are the building blocks for Active Pharmaceutical Ingredients (APIs).[] DMNT serves as a documented starting point in the synthesis of complex therapeutic candidates. A notable example is found in the preparation of UNC1215, a chemical probe.

The initial steps of the synthesis explicitly use the chemistry described in this guide:

-

Nitration: Dimethyl terephthalate is nitrated to produce this compound.

-

Reduction: The resulting DMNT is then reduced to yield Dimethyl 2-aminoterephthalate.

From this key amine intermediate, the synthesis proceeds through a Buchwald-Hartwig amination, ester hydrolysis, and a final condensation reaction to yield the target molecule. This demonstrates the role of DMNT in providing a correctly functionalized aromatic core for building complex, biologically active molecules.

Agrochemicals

While nitrated aromatic compounds are foundational intermediates in the agrochemical industry, the direct, large-scale application of this compound is not widely documented in publicly available literature. However, related terephthalic acid derivatives have been investigated for herbicidal activity, suggesting that the structural motif has potential in this field.[13] The versatile reactivity of DMNT and its derivatives makes it a plausible candidate for exploration in the synthesis of novel crop protection agents.

Conclusion

This compound is a quintessential chemical intermediate whose value is realized through its transformations. Its efficient synthesis and, critically, its reduction to Dimethyl 2-aminoterephthalate, position it as a strategic precursor in multiple high-value chemical sectors. From providing the chromophoric core of high-performance pigments to forming the functional linkers of advanced porous materials and serving as a foundational scaffold in pharmaceutical synthesis, DMNT demonstrates the power of a well-designed intermediate in enabling chemical innovation. For researchers and developers, a comprehensive understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in next-generation products.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.

- Fisher Scientific. (2025). Safety Data Sheet: Dimethyl nitroterephthalate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21364, Dimethyl nitroterephthalate.

- ChemicalBook. (2025). Dimethyl nitroterephthalate.

- ChemicalBook. (n.d.). Dimethyl aminoterephthalate synthesis.

- ChemicalBook. (n.d.). Dimethyl nitroterephthalate CAS#: 5292-45-5.

- Google Patents. (n.d.). CN104072403A - Method for preparing compound UNC1215.

- Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215.

-

WorldOfChemicals. (2012). Pigment Yellow 155. Retrieved from [Link]

- Google Patents. (n.d.). CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation.

-

Yang, Y., Lin, R., et al. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 44(20), 9497-9504. Retrieved from [Link]

- TCI Chemicals. (n.d.). Safety Data Sheet: Dimethyl Nitroterephthalate.

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

- India Fine Chemicals. (n.d.). This compound.

-

National Institutes of Health. (n.d.). PubChem Compound Summary for CID 21364, Dimethyl nitroterephthalate. Retrieved from [Link]

- Google Patents. (n.d.). US4339601A - Terephthalic acid derivatives and process for preparing them.

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from [Link]

- Ghorbanpour, M., et al. (2023). Nano-Agrochemicals as Substitutes for Pesticides: Prospects and Risks. Molecules, 28(15), 5869.

- Fukushima, K., et al. (2011). Chemistry of terephthalate derivatives: a review. Journal of Chemical and Pharmaceutical Research, 3(4), 646-675.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Dimethyl 2-nitroterephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] 2-Aminoterephthalic acid dimethyl ester | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pigment Yellow 155 [dyestuffintermediates.com]

- 10. EP3215571A2 - C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant - Google Patents [patents.google.com]

- 11. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. US4339601A - Terephthalic acid derivatives and process for preparing them - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Dimethyl 2-Nitroterephthalate

This guide provides a comprehensive overview of the synthesis of dimethyl 2-nitroterephthalate from dimethyl terephthalate, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the reaction's core principles, provide a detailed experimental protocol, and discuss essential safety and purification considerations.

Introduction: The Significance of this compound